molecular formula C22H15NS B12507563 12-Phenyl-12h-benzo[b]phenothiazine

12-Phenyl-12h-benzo[b]phenothiazine

Katalognummer: B12507563
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: NRUUFDHIFMNKPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Phenyl-12H-benzo[b]phenothiazine is a heterocyclic compound with the molecular formula C22H15NS. It is characterized by a fused ring system that includes both benzene and thiazine rings. This compound is known for its unique photophysical and redox properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-12H-benzo[b]phenothiazine typically involves the condensation of appropriate aromatic amines with sulfur-containing reagents. One common method includes the reaction of 2-aminobiphenyl with sulfur in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Phenyl-12H-benzo[b]phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted phenothiazines, and amines .

Wissenschaftliche Forschungsanwendungen

12-Phenyl-12H-benzo[b]phenothiazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 12-Phenyl-12H-benzo[b]phenothiazine involves its ability to act as a photoredox catalyst. The compound absorbs visible light, leading to the formation of excited states that can participate in redox reactions. These reactions facilitate the formation of new chemical bonds, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 12-Phenyl-12H-benzo[b]phenothiazine stands out due to its unique combination of photophysical and redox properties, making it particularly effective as a photoredox catalyst. Its ability to absorb visible light and participate in redox reactions distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C22H15NS

Molekulargewicht

325.4 g/mol

IUPAC-Name

12-phenylbenzo[b]phenothiazine

InChI

InChI=1S/C22H15NS/c1-2-10-18(11-3-1)23-19-12-6-7-13-21(19)24-22-15-17-9-5-4-8-16(17)14-20(22)23/h1-15H

InChI-Schlüssel

NRUUFDHIFMNKPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.